Cas no 1344949-54-7 (Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)-)
Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)-
- (R)-3-(4-Fluorophenyl)-3-methylbutan-2-amine
- EN300-3084838
- 1344949-54-7
- AKOS017509952
- (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine
- CS-0266759
-
- Inchi: 1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3/t8-/m1/s1
- InChI Key: UZRBNCULZJMGLZ-MRVPVSSYSA-N
- SMILES: C(C1C=CC(F)=CC=1)(C)(C)[C@H](N)C
Computed Properties
- Exact Mass: 181.126677677g/mol
- Monoisotopic Mass: 181.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.001±0.06 g/cm3(Predicted)
- Boiling Point: 233.7±15.0 °C(Predicted)
- pka: 10.00±0.13(Predicted)
Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3084838-0.05g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-3084838-0.1g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-3084838-0.25g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-3084838-0.5g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-3084838-1.0g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-3084838-2.5g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-3084838-5.0g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-3084838-10.0g |
(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine |
1344949-54-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 |
Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)-
Comprehensive Overview of Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- (CAS No. 1344949-54-7)
The compound Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- (CAS No. 1344949-54-7) is a specialized chiral amine derivative that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including the 4-fluoro substitution and the α,β,β-trimethyl configuration, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its stereospecificity and the presence of a fluorine atom, which often enhances metabolic stability and bioavailability.
In recent years, the demand for fluorinated compounds like Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- has surged, driven by their prominence in the development of targeted therapies and precision medicine. The incorporation of fluorine into organic molecules is a hot topic in medicinal chemistry, as it can significantly alter the physicochemical properties of a compound. This has led to a growing body of literature exploring the synthesis and applications of such derivatives, with CAS No. 1344949-54-7 frequently cited as a case study.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)-?" The answer lies in multi-step organic synthesis, often involving asymmetric hydrogenation or chiral resolution techniques to achieve the desired (αR) configuration. Advanced methods such as enzymatic catalysis and flow chemistry are also being explored to improve yield and enantiomeric purity, reflecting the broader trends in green chemistry and sustainable manufacturing.
Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The 4-fluoro moiety is known to influence blood-brain barrier permeability, a critical factor in designing CNS-active drugs. This has led to speculation about its utility in treating neurological disorders, although rigorous preclinical studies are still needed to validate these hypotheses. The scientific community remains keenly focused on uncovering new applications for this versatile building block.
From a regulatory standpoint, Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- is not classified as a controlled substance, making it accessible for legitimate research purposes. However, researchers must adhere to ethical guidelines and safety protocols when handling such compounds. The compound's CAS No. 1344949-54-7 serves as a unique identifier, ensuring accurate tracking and documentation in chemical inventories and databases.
In conclusion, Benzeneethanamine, 4-fluoro-α,β,β-trimethyl-, (αR)- represents a fascinating example of how subtle structural modifications can lead to significant advancements in chemical and pharmaceutical sciences. Its study not only contributes to the broader understanding of fluorinated amines but also aligns with contemporary research priorities such as drug repurposing and molecular design. As the field evolves, this compound is likely to remain a subject of intense investigation and innovation.
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